molecular formula C21H18ClN3O2S B4842399 (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B4842399
M. Wt: 411.9 g/mol
InChI Key: YDMKAINSKQGBJK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorophenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolothiazole Core: The initial step involves the cyclization of appropriate precursors to form the triazolothiazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the triazolothiazole intermediate with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a similar nucleophilic substitution reaction, where the intermediate is reacted with 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
  • (5Z)-5-[(4-Ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Uniqueness

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-2-3-12-27-17-10-4-14(5-11-17)13-18-20(26)25-21(28-18)23-19(24-25)15-6-8-16(22)9-7-15/h4-11,13H,2-3,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMKAINSKQGBJK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

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